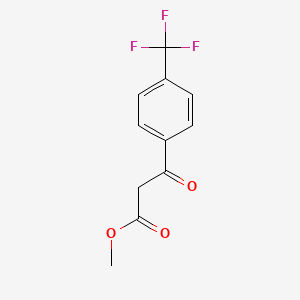

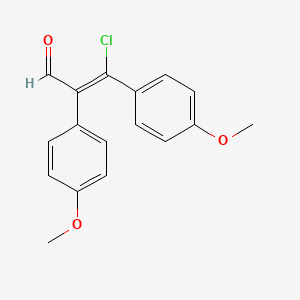

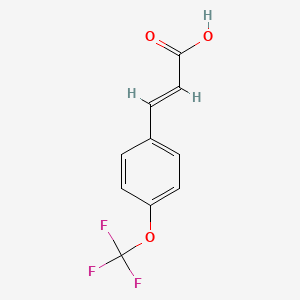

N-(6-Methyl-2-pyridyl)glutaramic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(6-Methyl-2-pyridyl)glutaramic acid is a chemical compound with the molecular formula C11H14N2O3 . It has a molecular weight of 222.24 g/mol . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Physical And Chemical Properties Analysis

N-(6-Methyl-2-pyridyl)glutaramic acid has a molecular weight of 222.24 g/mol . More detailed physical and chemical properties are not available in the retrieved data.科学的研究の応用

Pharmacology and Neuroscience :

- Compound 9, a derivative of 2-Methyl-6-(phenylethynyl)pyridine (MPEP), is a highly selective mGlu5 receptor antagonist with anxiolytic activity. It shows improved properties over its parent compound, particularly in the rat fear-potentiated startle model of anxiety (Cosford et al., 2003).

Biochemistry and Enzymology :

- Glutaraldehyde, a derivative of glutaric acid, is widely used as a coupling agent for proteins and peptides. Its applications include linking proteins to particles, polymerizing proteins, and forming covalent conjugates of proteins and smaller peptides while largely preserving their native antigenicity (Reichlin, 1980).

- Glutarate and its derivatives act as competitive inhibitors of brain glutamate decarboxylase, which could explain neurological symptoms in glutaric aciduria (Stokke et al., 1976).

Biotechnology and Industrial Applications :

- The synthesis of glutarate, a derivative of glutamic acid, through bio-based methods using Escherichia coli demonstrates its potential for industrial production. This approach offers an environmentally friendly alternative to chemical synthesis (Zhao et al., 2018).

- Glutaraldehyde is also extensively used in biocatalyst design due to its effectiveness as a crosslinker. This versatility makes it a valuable tool in enzyme immobilization, enhancing enzyme rigidity and preventing subunit dissociation in multimeric enzymes (Barbosa et al., 2014).

Molecular Biology and Genetics :

- Research on glutarate interaction with DNA reveals insights into the chemical modifications and mutagenic potential of certain pyrolysis products derived from glutamic acid (Hashimoto & Shudo, 1985).

Material Science and Bioprosthetics :

- Glutaraldehyde-induced cross-links in bioprosthetic valves involve complex reactions forming structures like anabilysine, which contribute to the durability and functionality of these medical devices (Southern et al., 2000).

Safety And Hazards

While specific safety and hazard information for N-(6-Methyl-2-pyridyl)glutaramic acid is not available, it’s generally recommended to handle all chemical compounds with appropriate safety measures. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

特性

IUPAC Name |

5-[(6-methylpyridin-2-yl)amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-8-4-2-5-9(12-8)13-10(14)6-3-7-11(15)16/h2,4-5H,3,6-7H2,1H3,(H,15,16)(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSUHCOTZICXWOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-Methyl-2-pyridyl)glutaramic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Imidazo[2,1-b]thiazol-6-yl-phenylamine](/img/structure/B1300793.png)

![3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B1300797.png)

![1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine](/img/structure/B1300806.png)

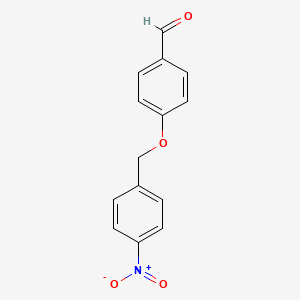

![4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300814.png)

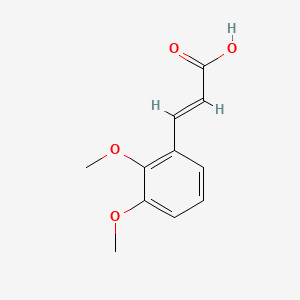

![Methyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B1300815.png)